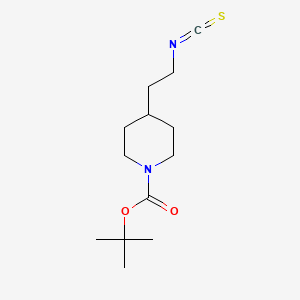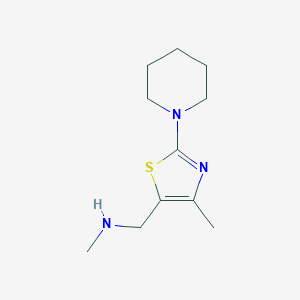
n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is a synthetic organic compound that features a thiazole ring substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Piperidine: The piperidine moiety can be introduced via nucleophilic substitution reactions, where the thiazole ring is reacted with piperidine under basic conditions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and piperidine rings.
Reduction: Reduced forms of the thiazole and piperidine rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biology: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- n-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- n-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
- n-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
Uniqueness
n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is unique due to the presence of both a thiazole ring and a piperidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C11H19N3S |
|---|---|
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
N-methyl-1-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C11H19N3S/c1-9-10(8-12-2)15-11(13-9)14-6-4-3-5-7-14/h12H,3-8H2,1-2H3 |
Clave InChI |
GFRRKYSZZIWEMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CCCCC2)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


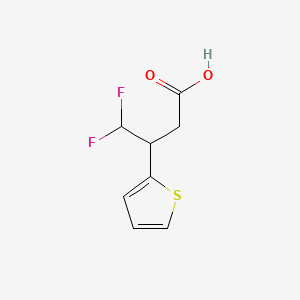


![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
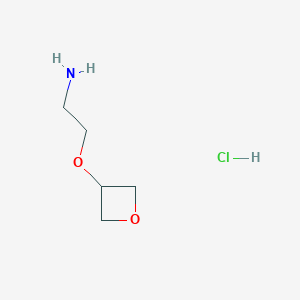
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
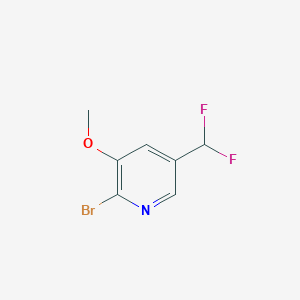
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)


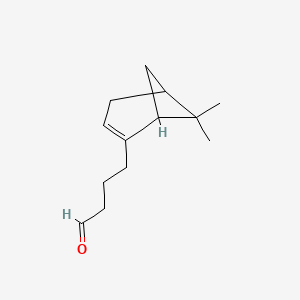
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
